molecular formula C21H14OS B2963562 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one CAS No. 178753-74-7

1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one

Cat. No.: B2963562
CAS No.: 178753-74-7
M. Wt: 314.4
InChI Key: VERWWLMLIVZIGA-UHFFFAOYSA-N
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Description

1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one is a chemical compound belonging to the thioxanthone family. Thioxanthenes are known for their unique optical properties and are often used in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one typically involves the condensation of phenylacetic acid with thioxanthen-9-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the thioxanthone derivative.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of phenylthioxanthone derivatives.

  • Reduction: Reduction reactions typically result in the formation of reduced thioxanthone derivatives.

  • Substitution: Halogenation reactions produce halogenated thioxanthone derivatives.

Scientific Research Applications

1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one has a wide range of applications in scientific research:

  • Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to generate free radicals upon exposure to light.

  • Biology: The compound has been studied for its potential antimicrobial properties, making it useful in the development of new antibiotics.

  • Medicine: Thioxanthones, including this compound, have shown promise in photodynamic therapy for cancer treatment.

  • Industry: It is used in the production of fluorescent materials and as a component in optical devices due to its unique luminescent properties.

Mechanism of Action

The mechanism by which 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with various cellular components, including enzymes and receptors, leading to biological effects.

  • Pathways Involved: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light activation, which induces cell death in cancer cells.

Comparison with Similar Compounds

1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one is compared with other similar thioxanthone derivatives, such as TXENE (1,2-di(9H-thioxanthen-9-ylidene)ethane) and N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine. While these compounds share similar structural features, this compound is unique in its specific applications and reactivity profile.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

1-phenyl-2-thioxanthen-9-ylideneethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14OS/c22-19(15-8-2-1-3-9-15)14-18-16-10-4-6-12-20(16)23-21-13-7-5-11-17(18)21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWWLMLIVZIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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